Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate
Overview
Description
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate is an organic compound with the molecular formula C16H24N2O3. This compound is characterized by the presence of a tert-butyl ester group and a pyridine ring substituted with a 2,2-dimethylpropanamido group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate typically involves the esterification of 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amido group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major product is 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetic acid.
Reduction: The major product is tert-butyl 2-[4-(2,2-dimethylpropylamino)pyridin-3-yl]acetate.
Substitution: The products vary depending on the substituent introduced to the pyridine ring.
Scientific Research Applications
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate: Similar compounds include derivatives with different substituents on the pyridine ring or variations in the ester group.
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound shares structural similarities but differs in its applications and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUIFBZGBDCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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